molecular formula C21H17ClN2O6 B611401 TM5441 CAS No. 1190221-43-2

TM5441

Cat. No.: B611401
CAS No.: 1190221-43-2
M. Wt: 428.8 g/mol
InChI Key: BGGMLMAPVODXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. This compound inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. This compound prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. This compound also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.
TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. This compound protects against high-fat diet-induced obesity and adipocyte injury in mice.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TM 5441 involves multiple steps, starting with the preparation of the core structure, which includes a benzoic acid derivative. The key steps include:

    Formation of the benzoic acid core: The synthesis begins with the chlorination of a benzoic acid derivative to introduce a chlorine atom at the desired position.

    Amidation reaction: The chlorinated benzoic acid is then subjected to an amidation reaction with an appropriate amine to form the amide bond.

    Ether formation: The next step involves the formation of an ether linkage by reacting the amide with an appropriate alcohol derivative.

    Final modifications:

Industrial Production Methods

Industrial production of TM 5441 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TM 5441 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of TM 5441, and substituted analogs with various functional groups .

Scientific Research Applications

TM 5441 has a wide range of scientific research applications:

    Medicine: TM 5441 has been studied for its potential therapeutic effects in conditions like hepatic steatosis, diabetic nephropathy, and cancer.

Comparison with Similar Compounds

Similar Compounds

    TM 5611: A newer analog with improved pharmacokinetic properties.

Uniqueness of TM 5441

Biological Activity

Key Mechanistic Insights:

  • Inhibition of Fibrosis : TM5441 has been shown to significantly reduce extracellular matrix (ECM) accumulation and fibrosis in high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) models. It decreases mRNA levels of fibrogenic genes such as TGF-β1 and collagen IV, indicating its anti-fibrotic properties .
  • Enhancement of Mitochondrial Function : In HepG2 cells, this compound treatment upregulates mitochondrial biogenesis-related genes like PGC-1α and NRF2 in the presence of TNF-α, suggesting a protective effect against inflammation-induced mitochondrial dysfunction .
  • Weight Loss and Lipolysis : In obese mouse models, this compound promotes lipolysis and enhances weight loss when combined with dietary modifications. This is linked to increased expression of lipolytic enzymes in adipose tissue .

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy across various preclinical models, particularly in addressing obesity-related complications and cardiovascular diseases.

Summary of Findings:

Study FocusModelKey Results
NAFLD HFD-induced miceReduced hepatic fibrosis and ECM accumulation; normalized levels of fibrogenic genes .
Hypertension L-NAME-induced hypertensive micePrevented collagen deposition and reduced periaortic fibrosis; improved vascular remodeling .
Cancer HT1080 and HCT116 xenograft modelsInduced apoptosis in tumor cells; disrupted tumor vasculature; increased survival rates .
Obesity Obese mice on HFHS dietEnhanced weight loss and improved hepatic steatosis; stimulated adipose tissue lipolysis .

Case Studies

Several case studies have highlighted the clinical relevance of this compound's biological activity:

  • Hypertensive Patients : A study indicated that this compound effectively reduced markers associated with vascular senescence and fibrosis in hypertensive animal models. The treatment did not significantly alter blood pressure but improved structural vascular changes .
  • Cancer Treatment : In xenotransplanted mice with tumors, this compound treatment led to significant tumor growth inhibition and increased apoptosis rates compared to controls. Although not statistically significant, these results suggest potential benefits in cancer therapy .

Properties

IUPAC Name

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGMLMAPVODXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using the same method as in Example 5-(i), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan was reacted with the 2-[((2-[(3-bromophenyl)amino]-2-oxoethoxy)acetyl)amino]-5-chlorobenzoic acid.methyl ester obtained in Example 19-(i) to give 5-chloro-2-([(2-([3-(furan-3-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid.methyl ester (yield: 75%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[((2-[(3-bromophenyl)amino]-2-oxoethoxy)acetyl)amino]-5-chlorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using the same method as in Example 1-(ii), 3-(furan-3-yl)aniline was reacted with the (2-([4-chloro-2-(methoxycarbonyl)phenyl]amino)-2-oxoethoxy)acetic acid obtained in Example 1-(i) to give 5-chloro-2-([(2-([3-(furan-3-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid.methyl ester (yield: 89%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TM5441
Reactant of Route 2
TM5441
Reactant of Route 3
TM5441
Reactant of Route 4
TM5441
Reactant of Route 5
Reactant of Route 5
TM5441
Reactant of Route 6
Reactant of Route 6
TM5441

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.